molecular formula C24H36Cl2N2O3 B6486473 1-(2-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 158151-55-4

1-(2-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B6486473
CAS No.: 158151-55-4
M. Wt: 471.5 g/mol
InChI Key: VHGYXBOAJYHHDF-UHFFFAOYSA-N
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Description

The compound 1-(2-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a complex organic molecule known for its diverse chemical and pharmacological properties. It contains multiple functional groups, which confer a variety of chemical reactivities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride typically involves the following steps:

  • Formation of 2-tert-butylphenol: This step involves the alkylation of phenol with isobutylene in the presence of an acid catalyst.

  • Synthesis of Epoxide Intermediate: The 2-tert-butylphenol is then treated with epichlorohydrin under basic conditions to form an epoxide intermediate.

  • Nucleophilic Opening of Epoxide: The epoxide intermediate is reacted with 4-(2-methoxyphenyl)piperazine under nucleophilic substitution conditions to yield the target compound.

  • Dihydrochloride Formation: The final step involves treating the product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: The industrial production involves scalable versions of the above synthetic routes, with optimization for yield, purity, and safety. This often includes automated reactors, precise temperature controls, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions primarily at the phenoxy and piperazine rings.

  • Reduction: Reduction can target the phenoxy group, potentially yielding a dihydro derivative.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, and other oxidizing agents.

  • Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

  • Substitution: Halides, nitriles, and other nucleophiles under basic or acidic conditions.

Major Products:

  • Oxidation typically yields quinone or hydroquinone derivatives.

  • Reduction products include partially hydrogenated phenol derivatives.

  • Substitution yields a wide range of functionalized derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, due to its reactivity and structural diversity.

Biology: In biological research, it serves as a ligand for receptor binding studies and a scaffold for drug design.

Medicine: It has potential therapeutic applications in cardiovascular, neurological, and anti-inflammatory treatments due to its multi-functional pharmacophore.

Industry: In industrial settings, it can be used as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Comparison with Other Compounds: Similar compounds include 1-(2-phenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol and 1-(2-tert-butylphenoxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol.

Uniqueness: The presence of both the tert-butyl group and the methoxyphenylpiperazine moiety makes it unique, providing a balance of lipophilicity and receptor binding affinity.

Comparison with Similar Compounds

  • 1-(2-Phenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

  • 1-(2-tert-butylphenoxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol

  • 1-(2-tert-butylphenoxy)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-2-ol

Properties

IUPAC Name

1-(2-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3.2ClH/c1-24(2,3)20-9-5-7-11-22(20)29-18-19(27)17-25-13-15-26(16-14-25)21-10-6-8-12-23(21)28-4;;/h5-12,19,27H,13-18H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGYXBOAJYHHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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